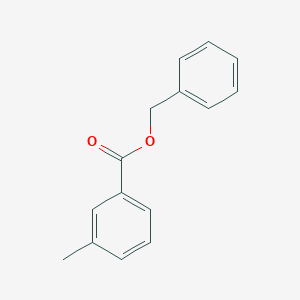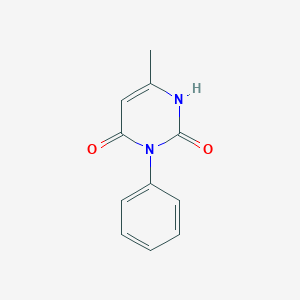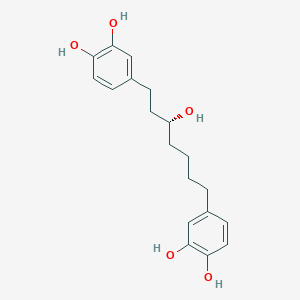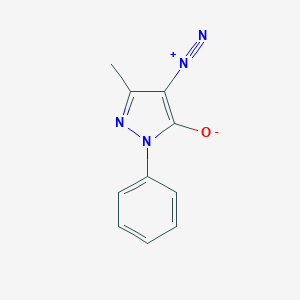
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a positively charged pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate varies depending on its application. In antimicrobial and herbicidal applications, it is believed to disrupt the cell membrane and inhibit cell growth. In anticancer applications, it is believed to induce apoptosis and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate also vary depending on its application. In antimicrobial and herbicidal applications, it has been shown to have low toxicity to mammals and other non-target organisms. In anticancer applications, it has been shown to have cytotoxic effects on cancer cells, with low toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is its versatility in various applications. It is also relatively easy to synthesize and has low toxicity to non-target organisms. However, its stability and solubility can be a limitation in certain applications, and further research is needed to optimize its properties for specific applications.
Zukünftige Richtungen
There are numerous future directions for research on 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate. In medicine, further studies are needed to investigate its potential as an antimicrobial and anticancer agent, including in vivo studies. In agriculture, further studies are needed to optimize its herbicidal properties and investigate its potential as a fungicide. In materials science, further studies are needed to investigate its potential as a reducing agent in the synthesis of metal nanoparticles. Additionally, further research is needed to optimize its properties for specific applications and investigate its potential as a drug delivery system.
Synthesemethoden
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is synthesized using various methods, including the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by quaternization with methyl iodide and phenyldiazonium chloride. Another method involves the reaction of 4-phenyl-3-buten-2-one with phenylhydrazine, followed by quaternization with methyl iodide and diazotization with sodium nitrite. The synthesis method used depends on the desired properties and applications of the compound.
Wissenschaftliche Forschungsanwendungen
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been investigated as a potential antimicrobial agent, with studies showing its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied as a potential anticancer agent, with promising results in vitro. In agriculture, it has been investigated as a potential herbicide, with studies showing its effectiveness against various weeds. In materials science, it has been studied for its potential applications in the synthesis of metal nanoparticles.
Eigenschaften
CAS-Nummer |
1781-33-5 |
|---|---|
Produktname |
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate |
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.2 g/mol |
IUPAC-Name |
4-diazonio-5-methyl-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C10H8N4O/c1-7-9(12-11)10(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
HCNUVPLRPLRUAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
Andere CAS-Nummern |
1781-33-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




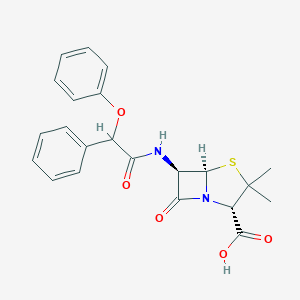
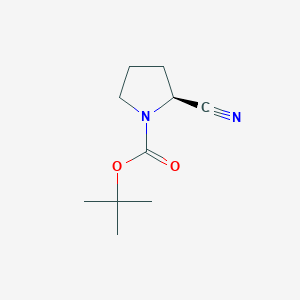
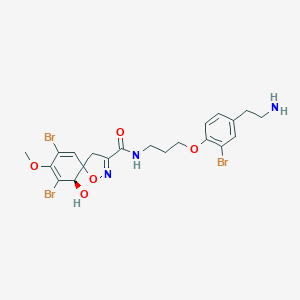

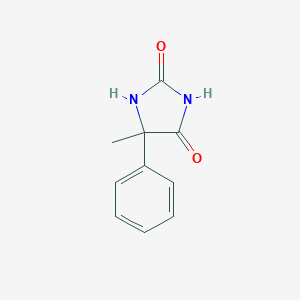
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

